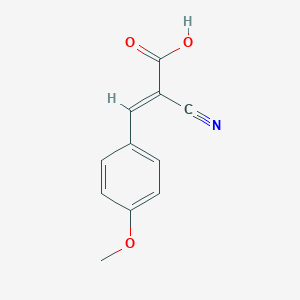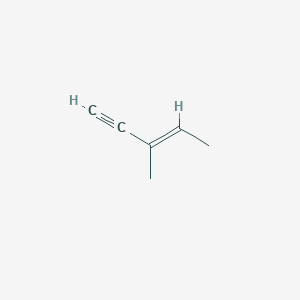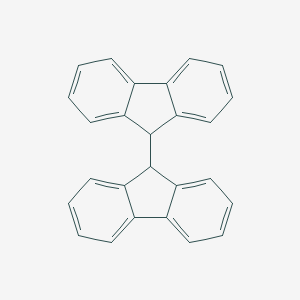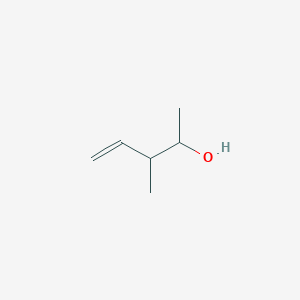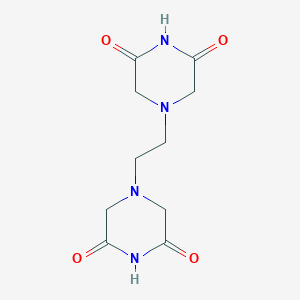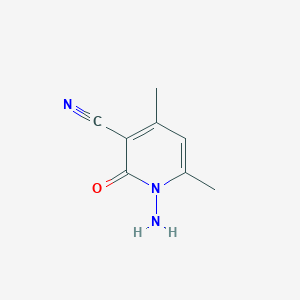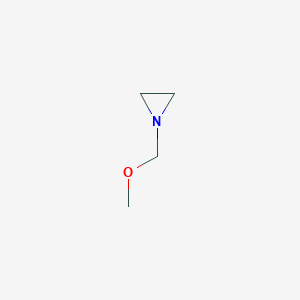
1-(Methoxymethyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)aziridine is a chemical compound that belongs to the family of aziridines. It is a colorless liquid that is commonly used in organic synthesis. The compound has been extensively studied due to its unique chemical and biological properties.
Applications De Recherche Scientifique
1-(Methoxymethyl)aziridine has been extensively studied due to its unique chemical and biological properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been used in the development of new chemical reactions and catalysts. In addition, 1-(Methoxymethyl)aziridine has been studied for its potential as a DNA cross-linking agent and as a tool for protein modification.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)aziridine is not fully understood. However, it is believed that the compound reacts with nucleophiles, such as amino acids and DNA, to form covalent adducts. This reaction results in the cross-linking of biomolecules, which can lead to cell death.
Effets Biochimiques Et Physiologiques
1-(Methoxymethyl)aziridine has been shown to have cytotoxic and genotoxic effects on cells. It has been shown to induce DNA damage and inhibit cell proliferation. In addition, the compound has been shown to have antitumor activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Methoxymethyl)aziridine in lab experiments is its high reactivity towards nucleophiles. This makes it a useful tool for the modification of biomolecules. However, the compound is also highly toxic and can be difficult to handle. It requires careful handling and disposal procedures to ensure safety in the lab.
Orientations Futures
There are several future directions for research on 1-(Methoxymethyl)aziridine. One area of interest is the development of new synthetic methods for the compound. This could lead to more efficient and cost-effective production of the compound. Another area of interest is the development of new applications for the compound, such as in the development of new materials or as a tool for protein modification. Finally, further studies are needed to fully understand the mechanism of action of 1-(Methoxymethyl)aziridine and its potential as a therapeutic agent.
Méthodes De Synthèse
1-(Methoxymethyl)aziridine can be synthesized through a variety of methods. One of the most common methods is the reaction of formaldehyde and N-methylolaziridine. This method is simple and efficient, and it yields a high purity product. Another method involves the reaction of aziridine with paraformaldehyde in the presence of a strong acid catalyst. This method is also efficient, and it produces a high yield of the product.
Propriétés
Numéro CAS |
1497-83-2 |
|---|---|
Nom du produit |
1-(Methoxymethyl)aziridine |
Formule moléculaire |
C4H9NO |
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
1-(methoxymethyl)aziridine |
InChI |
InChI=1S/C4H9NO/c1-6-4-5-2-3-5/h2-4H2,1H3 |
Clé InChI |
VOTTWAIHZXGNCG-UHFFFAOYSA-N |
SMILES |
COCN1CC1 |
SMILES canonique |
COCN1CC1 |
Autres numéros CAS |
1497-83-2 |
Synonymes |
1-(Methoxymethyl)aziridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




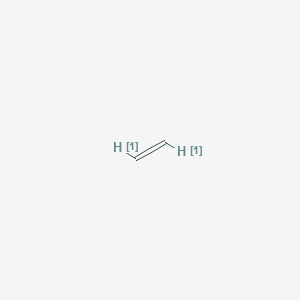

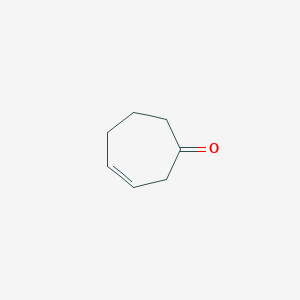
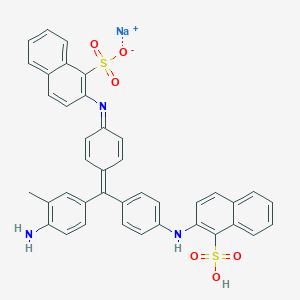
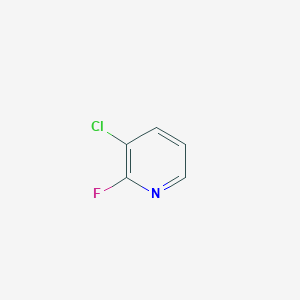
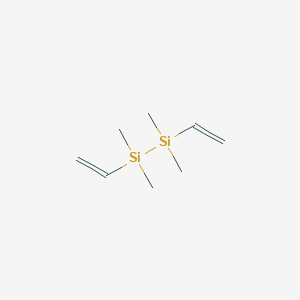
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
